
trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid” is a complex organic compound that belongs to the class of synthetic pyrethroids. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their potent biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves multiple steps, including the formation of the cyclopropane ring, esterification, and the introduction of phenoxyphenyl groups. Common reagents used in these reactions include dichloromethane, sodium hydroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology
In biological research, it may be used to study its effects on various biological systems, including its potential as an insecticide or its interactions with biological membranes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a drug delivery agent.
Industry
In industry, this compound may be used in the formulation of pesticides, coatings, and other products that require specific chemical properties.
作用机制
The mechanism of action of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: A highly effective insecticide with a different chemical structure but similar mode of action.
Uniqueness
Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C34H28Cl2O5 |
|---|---|
分子量 |
587.5 g/mol |
IUPAC 名称 |
[2-oxo-1,2-bis(3-phenoxyphenyl)ethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C34H28Cl2O5/c1-34(2)28(21-29(35)36)30(34)33(38)41-32(23-12-10-18-27(20-23)40-25-15-7-4-8-16-25)31(37)22-11-9-17-26(19-22)39-24-13-5-3-6-14-24/h3-21,28,30,32H,1-2H3/t28-,30+,32?/m1/s1 |
InChI 键 |
BHEIAJZEFGBHPA-IZIWFBKSSA-N |
手性 SMILES |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
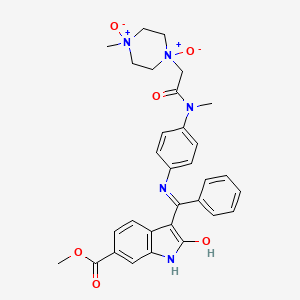
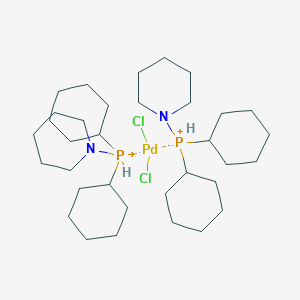
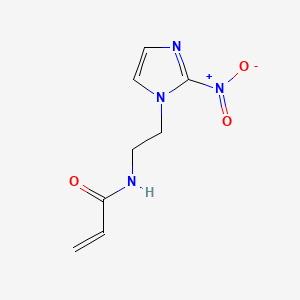
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
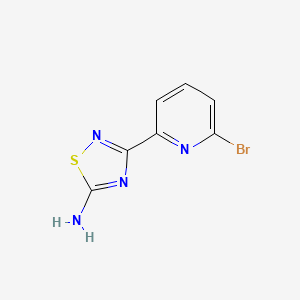
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
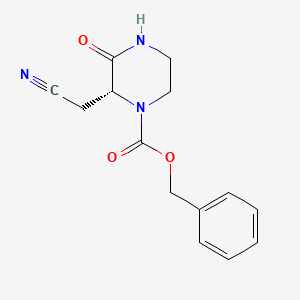
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
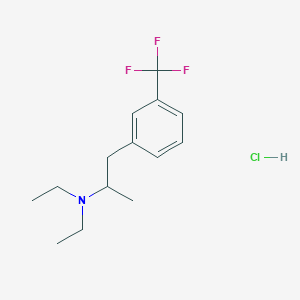
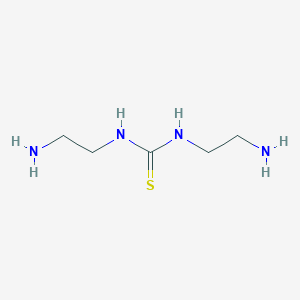
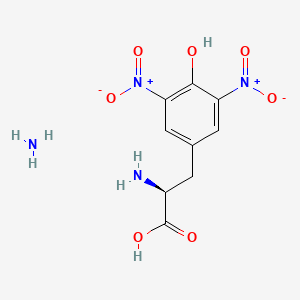
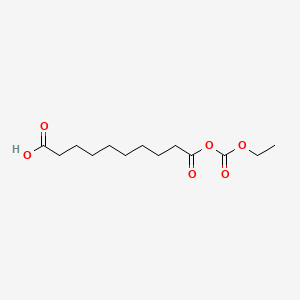
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
